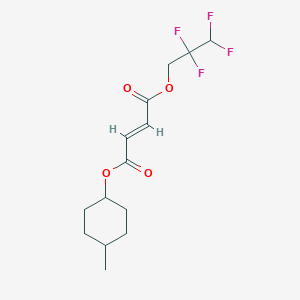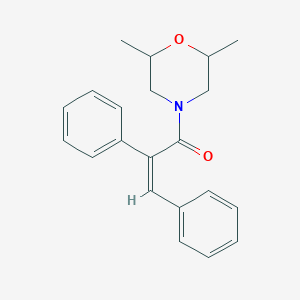
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, also known as MCTFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is not fully understood, but it is believed to involve the interaction of the compound with specific target molecules in cells or tissues. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to bind to proteins such as albumin and alpha-1-acid glycoprotein, which may affect their function and distribution in the body.
Biochemical and Physiological Effects
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In vitro studies have demonstrated that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its versatility as a building block for the synthesis of various functional materials. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be easily modified to introduce different functional groups or conjugated systems, which can be tailored for specific applications. However, one of the limitations of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its relatively low solubility in common organic solvents, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, including the development of new synthetic methods for the compound and its derivatives, the exploration of its potential applications in biomedical engineering and drug delivery, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate in vivo, as well as its potential environmental impact.
Métodos De Síntesis
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be synthesized through a reaction between 4-methylcyclohexanone and 2,2,3,3-tetrafluoropropyl acrylate in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by a dehydration step to form the final product.
Aplicaciones Científicas De Investigación
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been widely studied for its potential applications in various fields, including organic electronics, materials science, and chemical biology. In organic electronics, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a building block for the synthesis of conjugated polymers with high charge mobility and stability. In materials science, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been incorporated into polymer matrices to improve their mechanical and thermal properties. In chemical biology, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Propiedades
IUPAC Name |
4-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) (E)-but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4O4/c1-9-2-4-10(5-3-9)22-12(20)7-6-11(19)21-8-14(17,18)13(15)16/h6-7,9-10,13H,2-5,8H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZXMVMFSEAOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C=CC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)OC(=O)/C=C/C(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)

![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
